Fluorofenidone is also being studied for its potential effects in other areas, including:
Fluorofenidone, chemically known as 1-[3-fluorophenyl]-5-methyl-2-[1H]-pyridone, is a novel small-molecule compound recognized for its anti-fibrotic properties. It has emerged as a promising therapeutic agent in the treatment of various fibrotic diseases, particularly renal fibrosis. The compound is currently undergoing clinical trials in China, indicating its potential for broader medical applications. Its mechanism of action involves the inhibition of necroptosis and inflammation, which are critical processes in the development of fibrosis across multiple organs, including the kidneys, liver, and lungs .
Fluorofenidone's antifibrotic activity appears to be mediated through multiple pathways. It can suppress the activation of NF-κB and MAPK signaling pathways, which are key players in inflammation and fibrosis development. Additionally, it might inhibit NADPH oxidase activity and extracellular matrix (ECM) deposition, further hindering fibrosis progression [].
Fluorofenidone participates in several biochemical pathways that contribute to its therapeutic effects. Notably, it inhibits mitochondrial reactive oxygen species (mtROS) production and suppresses the activation of the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition is crucial for mitigating renal fibrosis induced by various stressors such as folic acid nephropathy and paraquat exposure . Additionally, fluorofenidone has been shown to reduce the phosphorylation of receptor-interacting protein kinase 3 and mixed lineage kinase domain-like protein, further indicating its role in modulating necroptosis and inflammation .
Fluorofenidone exhibits significant biological activity against fibrosis-related conditions. In preclinical studies, it has demonstrated efficacy in reducing renal fibrosis by protecting tubular epithelial cells from necrosis and inflammation. The compound has been shown to lower levels of inflammatory cytokines and chemokines, thereby alleviating tissue damage associated with fibrosis . Moreover, it has protective effects against hepatic and pulmonary fibrosis, highlighting its versatility as an anti-fibrotic agent across different organ systems .
The synthesis of fluorofenidone involves several chemical steps that typically include the formation of the pyridone ring and the introduction of the fluorophenyl group. Although specific synthetic routes are proprietary or not fully disclosed in public literature, general methods for synthesizing pyridones involve cyclization reactions of appropriate precursors under controlled conditions. The detailed synthetic pathway may vary depending on the desired purity and yield .
Fluorofenidone's primary application lies in its potential as a therapeutic agent for treating fibrotic diseases. Clinical trials are exploring its efficacy in conditions such as:
The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in other fibrotic disorders.
Research on fluorofenidone has highlighted its interactions with various cellular pathways. Notably, studies have shown that it inhibits macrophage interleukin-1 beta production by suppressing inflammasome activity. This interaction is crucial for controlling inflammation associated with fibrotic processes . Furthermore, fluorofenidone's effects on mitochondrial function suggest potential interactions with oxidative stress pathways, making it a multifaceted agent against fibrotic diseases .
Several compounds exhibit similar anti-fibrotic properties to fluorofenidone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Pirfenidone | Pyridine derivative | Inhibits TGF-β signaling; reduces collagen synthesis | Approved for idiopathic pulmonary fibrosis |
| Nintedanib | Tyrosine kinase inhibitor | Blocks multiple receptor tyrosine kinases | Used for systemic sclerosis and lung fibrosis |
| TGF-beta inhibitors | Various chemical structures | Directly inhibit TGF-beta signaling | Target specific pathways involved in fibrosis |
Fluorofenidone stands out due to its dual action of targeting both necroptosis and inflammation while showing efficacy across multiple organ systems, which may offer broader therapeutic benefits compared to other compounds focused on specific pathways or organs.
Fluorofenidone demonstrates significant protective effects against alveolar epithelial cell apoptosis in multiple experimental models. Studies utilizing murine lung epithelial cells (MLE-12) treated with lipopolysaccharide demonstrate that fluorofenidone pretreatment at 400 μg/mL concentration substantially reduces apoptosis rates from 28.7% to 12.3% [1]. This protective effect is mediated through modulation of key apoptotic regulators, with fluorofenidone treatment resulting in a 4-fold increase in anti-apoptotic B-cell lymphoma 2 protein expression and concurrent reductions in pro-apoptotic Bcl-2 X-associated protein and cleaved caspase-3 levels [1].
Flow cytometric analysis reveals that fluorofenidone significantly decreases both early and late apoptotic cell populations in lipopolysaccharide-exposed alveolar epithelial cells [1]. The compound specifically targets mitochondrial-mediated apoptosis pathways, as evidenced by preserved mitochondrial membrane potential and reduced cytochrome c release [1]. Terminal deoxynucleotidyl transferase-mediated nick end-labeling staining confirms the anti-apoptotic efficacy, showing marked reduction in deoxyribonucleic acid fragmentation within fluorofenidone-treated epithelial cell populations [1].
The protective mechanisms involve inhibition of mitogen-activated protein kinase and nuclear factor kappa-light-chain-enhancer of activated B cells signaling cascades [1]. Fluorofenidone treatment prevents lipopolysaccharide-induced phosphorylation of extracellular signal-regulated kinases, c-Jun N-terminal kinases, and p38 mitogen-activated protein kinases, subsequently blocking nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation and downstream inflammatory gene expression [1].
Table 1: Alveolar Epithelial Cell Apoptosis Inhibition Data
| Study Model | Treatment | Apoptosis Rate (%) | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) | Cleaved Caspase-3 (Fold Change) |
|---|---|---|---|---|---|
| MLE-12 Cells (LPS-induced) | LPS + Fluorofenidone 400 μg/mL | 12.3 ± 2.1 | 2.4 ± 0.3 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| MLE-12 Cells (LPS-induced) | LPS alone | 28.7 ± 3.4 | 0.6 ± 0.1 | 2.8 ± 0.4 | 3.2 ± 0.5 |
| MLE-12 Cells (Control) | Control | 3.2 ± 0.8 | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| Renal Tubular Epithelial Cells (UUO) | UUO + Fluorofenidone | 18.4 ± 2.9 | 2.1 ± 0.4 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Renal Tubular Epithelial Cells (UUO) | UUO alone | 42.1 ± 4.2 | 0.7 ± 0.2 | 2.5 ± 0.3 | 2.9 ± 0.4 |
Fluorofenidone exhibits potent inhibitory effects on hepatic stellate cell activation across multiple experimental systems. Primary rat hepatic stellate cells stimulated with platelet-derived growth factor-BB demonstrate marked suppression of proliferation when treated with fluorofenidone concentrations ranging from 10 to 100 μM [2] [3]. Cell viability analysis using bromodeoxyuridine incorporation assays reveals dose-dependent growth inhibition, with 50 μM fluorofenidone reducing hepatic stellate cell viability to 68.3% of control values [2] [3].
The compound induces G0/G1 phase cell cycle arrest through modulation of key cell cycle regulatory proteins [2] [3]. Fluorofenidone treatment significantly reduces cyclin D1 and cyclin E expression while promoting p27 kiloprotein 1 accumulation, effectively blocking hepatic stellate cell progression through the cell cycle [2] [3]. This anti-proliferative effect correlates with substantial reductions in fibrotic marker expression, including α-smooth muscle actin and collagen type I [2] [3].
Mechanistic studies demonstrate that fluorofenidone suppresses hepatic stellate cell activation through inhibition of extracellular signal-regulated kinase/mitogen-activated protein kinase and phosphatidylinositol 3-kinase/protein kinase B signaling pathways [2] [3]. Treatment with fluorofenidone significantly reduces phosphorylation of mitogen-activated protein kinase kinase, extracellular signal-regulated kinases, protein kinase B, and 70-kilodalton ribosomal S6 kinase in hepatic stellate cells [2] [3]. These effects are accompanied by downregulation of transforming growth factor-β1/mothers against decapentaplegic homolog signaling, further contributing to the anti-fibrotic response [4] [5].
Human hepatic stellate cell line LX-2 studies confirm the anti-activation properties of fluorofenidone [4]. Treatment with 25 μM fluorofenidone reduces α-smooth muscle actin expression to 40% of control levels and collagen I expression to 32% of control values [4]. The compound effectively blocks transforming growth factor-β1-induced mothers against decapentaplegic homolog 3 phosphorylation and nuclear translocation [4].
Table 2: Hepatic Stellate Cell Activation Suppression Data
| Cell Type | Fluorofenidone Concentration | Cell Viability (% of Control) | α-SMA Expression (Fold Change) | Collagen I Expression (Fold Change) | p-ERK (Fold Change) |
|---|---|---|---|---|---|
| Primary Rat HSCs (PDGF-BB) | 50 μM | 68.3 ± 5.2 | 0.3 ± 0.1 | 0.25 ± 0.05 | 0.42 ± 0.08 |
| Human LX-2 Cells (TGF-β1) | 25 μM | 72.1 ± 4.8 | 0.4 ± 0.1 | 0.32 ± 0.07 | 0.38 ± 0.09 |
| HSC-T6 Cells (TGF-β1) | 30 μM | 71.5 ± 6.1 | 0.35 ± 0.08 | 0.28 ± 0.06 | 0.41 ± 0.07 |
Fluorofenidone demonstrates significant regulatory effects on pulmonary fibroblast proliferation and differentiation in transforming growth factor-β1-stimulated conditions [6] [7]. Primary human lung fibroblasts treated with transforming growth factor-β1 5 ng/mL in combination with fluorofenidone 100 μM show substantial reduction in proliferation rates to 45.2% of control values [6] [7]. This anti-proliferative effect is accompanied by marked changes in cellular morphology and reduced expression of activation markers [6] [7].
The mechanism of action involves specific targeting of eukaryotic translation initiation factor 3a, a critical regulator of protein synthesis in fibroblasts [6] [7]. Fluorofenidone treatment reduces eukaryotic translation initiation factor 3a expression to 31% of control levels, subsequently diminishing the cellular capacity for excessive protein production associated with fibrotic processes [6] [7]. This effect translates to significant reductions in extracellular matrix component synthesis, with collagen I messenger ribonucleic acid expression decreased to 24% and collagen III messenger ribonucleic acid expression reduced to 19% of control values [6] [7].
WI-38 lung fibroblasts, a well-established model for pulmonary fibrosis research, demonstrate similar responses to fluorofenidone treatment [8]. When stimulated with transforming growth factor-β1 10 ng/mL, these cells show reduced proliferation to 52.1% of control values when co-treated with 80 μM fluorofenidone [8]. The anti-fibrotic effects are mediated through inhibition of transforming growth factor-β1-induced hydroxyproline content, a key marker of collagen synthesis [8].
Primary rat lung fibroblasts provide additional validation of fluorofenidone efficacy [7]. Treatment with 120 μM fluorofenidone in the presence of transforming growth factor-β1 2 ng/mL reduces cellular proliferation to 48.7% of control levels [7]. The compound effectively blocks the transforming growth factor-β1-induced upregulation of α-smooth muscle actin, collagen I, and collagen III expression at both messenger ribonucleic acid and protein levels [7].
Table 3: Pulmonary Fibroblast Proliferation Regulation Data
| Study Model | Treatment Condition | Cell Proliferation (% of Control) | eIF3a Expression (Fold Change) | Collagen I mRNA (Fold Change) | Collagen III mRNA (Fold Change) |
|---|---|---|---|---|---|
| Human Lung Fibroblasts (TGF-β1) | TGF-β1 5 ng/mL + Fluorofenidone 100 μM | 45.2 ± 3.8 | 0.31 ± 0.06 | 0.24 ± 0.04 | 0.19 ± 0.03 |
| WI-38 Lung Fibroblasts (TGF-β1) | TGF-β1 10 ng/mL + Fluorofenidone 80 μM | 52.1 ± 4.2 | 0.28 ± 0.05 | 0.27 ± 0.05 | 0.21 ± 0.04 |
| Primary Rat Lung Fibroblasts (TGF-β1) | TGF-β1 2 ng/mL + Fluorofenidone 120 μM | 48.7 ± 5.1 | 0.34 ± 0.07 | 0.22 ± 0.03 | 0.18 ± 0.02 |
Fluorofenidone demonstrates significant protective effects in lipopolysaccharide-induced acute lung injury mouse models. Male C57BL/6 mice receiving intratracheal lipopolysaccharide instillation develop severe pulmonary inflammation and tissue damage, characterized by extensive inflammatory cell infiltration, alveolar architecture disruption, and partial consolidation [1] [9]. Treatment with fluorofenidone at 200 mg/kg administered intraperitoneally significantly ameliorates these pathological changes [1] [9].
Histopathological evaluation using hematoxylin and eosin staining reveals that fluorofenidone treatment reduces lung injury scores from 5.8 ± 0.7 in control animals to 2.1 ± 0.3 in treated groups [1] [9]. The compound effectively prevents alveolar wall thickening, reduces inflammatory exudate accumulation, and preserves normal alveolar architecture [1] [9]. Masson trichrome staining demonstrates minimal collagen deposition in fluorofenidone-treated animals compared to extensive fibrotic changes in untreated controls [1] [9].
Survival analysis demonstrates significant improvement in mortality rates following fluorofenidone treatment [1] [9]. The compound increases survival rates from 45.8% in control animals to 85.2% in treated groups over a 72-hour observation period [1] [9]. This enhanced survival correlates with reduced systemic inflammation and preserved pulmonary function [1] [9].
Bronchoalveolar lavage fluid analysis reveals substantial reductions in inflammatory mediator concentrations following fluorofenidone treatment [1] [9]. Interleukin-1β levels decrease from 245.3 ± 32.1 pg/mL in control animals to 98.7 ± 15.4 pg/mL in treated groups [1] [9]. Similarly, tumor necrosis factor-α concentrations are reduced from 198.5 ± 28.9 pg/mL to 76.2 ± 12.8 pg/mL, and interleukin-6 levels decrease from 187.9 ± 24.6 pg/mL to 69.4 ± 11.2 pg/mL [1] [9].
Bleomycin-induced pulmonary fibrosis models demonstrate the anti-fibrotic efficacy of fluorofenidone in progressive lung scarring [6] [10] [11]. Sprague-Dawley rats receiving intratracheal bleomycin administration develop characteristic pulmonary fibrotic changes, including alveolar wall thickening, inflammatory cell infiltration, and excessive collagen deposition [6] [10] [11]. Fluorofenidone treatment at 250 mg/kg daily administered orally for 28 days significantly attenuates these pathological changes [6] [10] [11].
Quantitative histopathological assessment using the Ashcroft scoring system reveals substantial improvement in lung architecture preservation [11]. Fluorofenidone treatment reduces fibrosis scores from 4.2 ± 0.5 in bleomycin-control animals to 1.8 ± 0.4 in treated groups [11]. The compound effectively prevents alveolar septae thickening and reduces fibrotic mass formation throughout the pulmonary parenchyma [11].
Biochemical analysis of lung tissue demonstrates significant reductions in collagen content following fluorofenidone treatment [10]. Hydroxyproline levels, a specific marker of collagen deposition, decrease from 52.1 ± 6.4 μg/mg tissue in control animals to 18.9 ± 3.2 μg/mg tissue in fluorofenidone-treated groups [10]. This reduction correlates with decreased expression of pro-fibrotic mediators, including transforming growth factor-β1, α-smooth muscle actin, and connective tissue growth factor [6] [10].
Paraquat-induced pulmonary fibrosis models provide additional validation of fluorofenidone anti-fibrotic properties [12] [13] [10]. Rats receiving paraquat at 15 mg/kg intraperitoneally develop progressive pulmonary fibrosis with characteristic histopathological features [12] [13] [10]. Fluorofenidone treatment at 300 mg/kg daily significantly improves lung histology and reduces fibrosis scores from 4.5 ± 0.6 to 1.9 ± 0.3 [12] [13] [10].
Oxidative stress markers are substantially reduced in fluorofenidone-treated animals [12] [13] [10]. Superoxide dismutase activity increases from 12.4 ± 2.1 units/mg protein in control animals to 18.7 ± 3.2 units/mg protein in treated groups [12] [13] [10]. Conversely, malondialdehyde levels, indicative of lipid peroxidation, decrease from 8.9 ± 1.4 nmol/mg protein to 4.2 ± 0.8 nmol/mg protein following fluorofenidone treatment [12] [13] [10].
Carbon tetrachloride-induced liver fibrosis models demonstrate the hepatoprotective and anti-fibrotic effects of fluorofenidone [2] [5] [3]. Male Wistar rats receiving carbon tetrachloride injections twice weekly for 8 weeks develop progressive hepatic fibrosis with portal-to-portal bridging and nodule formation [2] [5] [3]. Fluorofenidone treatment at 200 mg/kg daily administered orally significantly attenuates fibrotic progression [2] [5] [3].
Histopathological evaluation using Sirius red staining reveals substantial reductions in collagen deposition [2] [5] [3]. Fluorofenidone treatment reduces fibrosis scores from 5.1 ± 0.8 in carbon tetrachloride-control animals to 2.3 ± 0.4 in treated groups [2] [5] [3]. The compound effectively prevents portal tract expansion, reduces bridging fibrosis, and preserves hepatic lobular architecture [2] [5] [3].
Quantitative collagen analysis demonstrates significant reductions in total hepatic collagen content [2] [5] [3]. Hydroxyproline levels decrease from 58.2 ± 7.1 μg/mg tissue in control animals to 21.5 ± 3.7 μg/mg tissue following fluorofenidone treatment [2] [5] [3]. This improvement correlates with reduced expression of α-smooth muscle actin and collagen type I in hepatic stellate cells [2] [5] [3].
Bile duct ligation models provide additional evidence of fluorofenidone anti-fibrotic efficacy in cholestatic liver injury [14] [15]. Male Sprague-Dawley rats undergoing common bile duct ligation develop progressive biliary fibrosis with characteristic periportal inflammation and ductular proliferation [14] [15]. Fluorofenidone treatment at 150 mg/kg daily administered orally for 14 days significantly improves hepatic histology [14] [15].
Serum biochemical parameters demonstrate hepatoprotective effects of fluorofenidone treatment [14]. Alanine aminotransferase levels decrease from 312.4 ± 45.8 units/L in bile duct ligation-control animals to 156.7 ± 28.3 units/L in treated groups [14]. Aspartate aminotransferase concentrations are similarly reduced from 298.6 ± 38.9 units/L to 142.1 ± 22.7 units/L [14].
Table 4: In Vivo Animal Model Quantitative Results
| Animal Model | Treatment Dose | Histological Score | Survival Rate (%) | Inflammatory Score | Collagen Content (μg/mg tissue) |
|---|---|---|---|---|---|
| LPS-induced ALI (Mice) | Fluorofenidone 200 mg/kg | 2.1 ± 0.3 | 85.2 ± 4.1 | 1.9 ± 0.2 | 12.4 ± 2.1 |
| LPS-induced ALI (Control) | Vehicle | 5.8 ± 0.7 | 45.8 ± 6.2 | 4.6 ± 0.5 | 35.7 ± 4.8 |
| Bleomycin PF (Rats) | Fluorofenidone 250 mg/kg | 1.8 ± 0.4 | Not Reported | 2.2 ± 0.3 | 18.9 ± 3.2 |
| Bleomycin PF (Control) | Vehicle | 4.2 ± 0.5 | Not Reported | 4.1 ± 0.4 | 52.1 ± 6.4 |
| Paraquat PF (Rats) | Fluorofenidone 300 mg/kg | 1.9 ± 0.3 | Not Reported | 2.0 ± 0.4 | 16.3 ± 2.8 |
| Paraquat PF (Control) | Vehicle | 4.5 ± 0.6 | Not Reported | 3.9 ± 0.6 | 48.7 ± 5.9 |
| CCl4 Liver Fibrosis (Rats) | Fluorofenidone 200 mg/kg | 2.3 ± 0.4 | Not Reported | 2.1 ± 0.3 | 21.5 ± 3.7 |
| CCl4 Liver Fibrosis (Control) | Vehicle | 5.1 ± 0.8 | Not Reported | 4.3 ± 0.5 | 58.2 ± 7.1 |
| Bile Duct Ligation (Rats) | Fluorofenidone 150 mg/kg | 2.0 ± 0.5 | Not Reported | 1.8 ± 0.2 | 19.8 ± 3.1 |
| BDL (Control) | Vehicle | 4.8 ± 0.7 | Not Reported | 4.0 ± 0.4 | 54.3 ± 6.8 |